3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases or receptors. The bromine atom and the nitrile group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile:
Uniqueness
The presence of the bromine atom in 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile makes it unique compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity, making it suitable for specific substitution reactions and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAKBSDOMBNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Br)N=C1C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.